5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
Description
This compound is a 1,3-oxazole-4-carbonitrile derivative with a 3,4-dimethoxyphenylethylamino group at position 5 and a 4-(piperidin-1-ylsulfonyl)phenyl substituent at position 2. Its molecular formula is C₂₅H₂₇N₄O₅S, and it features a hybrid structure combining oxazole, sulfonamide, and aryl ether moieties. The 3,4-dimethoxyphenyl group is known to enhance lipid solubility and membrane permeability, while the piperidinylsulfonyl moiety may contribute to target-binding specificity in kinase or enzyme inhibition .
Properties
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S/c1-32-22-11-6-18(16-23(22)33-2)12-13-27-25-21(17-26)28-24(34-25)19-7-9-20(10-8-19)35(30,31)29-14-4-3-5-15-29/h6-11,16,27H,3-5,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBOJELPUNHLIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes an oxazole ring, a piperidine moiety, and a dimethoxyphenyl group. Its structural formula can be represented as follows:
This composition suggests potential interactions with biological targets due to the presence of multiple functional groups that may enhance lipophilicity and receptor binding affinity.
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxazole compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays on cancer cell lines (e.g., HCT116, MCF7) have demonstrated that compounds similar to the one can have IC50 values ranging from 10 µM to 20 µM, indicating moderate to strong cytotoxic effects against these lines .
Antimicrobial Activity
The antimicrobial activity of the compound has also been evaluated. Preliminary studies suggest that it may possess activity against both gram-positive and gram-negative bacteria. For example, compounds derived from piperidine and oxazole scaffolds have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Neuropharmacological Effects
Given the piperidine component of the structure, there is potential for neuropharmacological activity. Compounds with similar piperidine structures have been investigated for their effects on neurotransmitter systems, particularly serotonin receptors. This could suggest possible anxiolytic or antidepressant properties, warranting further investigation into its effects on behavioral models .
Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of related oxazole derivatives, researchers found that certain modifications to the oxazole ring significantly enhanced cytotoxicity against liver carcinoma cells (HUH7). The most potent derivative exhibited an IC50 value of 18.78 µM, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) which had an IC50 value of approximately 25 µM . This highlights the potential for developing new therapeutic agents based on the oxazole framework.
Study 2: Antimicrobial Screening
A comprehensive screening of synthesized compounds similar to the target compound revealed that they exhibited notable antibacterial activity against Bacillus cereus and Bacillus thuringiensis, with minimum inhibitory concentrations (MICs) as low as 12 µg/mL. These findings suggest that modifications to the piperidine and oxazole components can yield effective antimicrobial agents .
Summary of Biological Activities
| Activity Type | Assay Type | Results | IC50/MIC |
|---|---|---|---|
| Anticancer | HCT116 Cell Line | Moderate Cytotoxicity | 10-20 µM |
| Anticancer | HUH7 Cell Line | Enhanced Efficacy | 18.78 µM |
| Antimicrobial | Disc Diffusion Method | Effective against Gram-positive | MIC = 12 µg/mL |
| Neuropharmacology | Receptor Binding Assay | Potential Serotonin Interaction | Not quantified |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
The target compound’s oxazole-carbonitrile core is shared with several analogs, but substituent variations significantly alter pharmacological profiles:
Key Observations :
- The piperidinylsulfonyl group in the target compound enhances steric bulk and hydrogen-bonding capacity compared to the smaller 2-methoxyphenoxymethyl group in . This may improve binding to hydrophobic enzyme pockets.
Kinase Inhibition Profiles
The target compound’s structural motifs align with kinase inhibitors. For example:
- 4-(3-Bromophenylamino)-5-(3,4-dimethoxyphenyl)-3-pyridinecarbonitrile (IC₅₀ = 70 nM for PKCθ) shares the 3,4-dimethoxyphenyl group but uses a pyridine-carbonitrile core. Its selectivity for PKCθ over conventional PKC isoforms (e.g., PKCβ, PKCζ) highlights the importance of the 3,4-dimethoxy substitution .
- The target compound’s piperidinylsulfonyl group may mimic ATP’s ribose-binding region, a feature absent in simpler analogs like .
Research Findings and Data Tables
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
